

A Comparative Analysis of Synthetic Routes to Sch725674

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Compound of Interest

Compound Name: Sch725674

Cat. No.: B10790263

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Sch725674, a 14-membered macrolactone isolated from *Aspergillus* sp., has attracted significant attention from the synthetic community due to its unique structure and potential biological activity. Several distinct total syntheses of this natural product have been reported, each employing different strategic approaches to construct the challenging macrocyclic core and install the requisite stereocenters. This guide provides a comparative analysis of four prominent synthetic routes, offering insights into their efficiency, key transformations, and overall practicality for researchers in drug discovery and medicinal chemistry.

Comparison of Key Quantitative Metrics

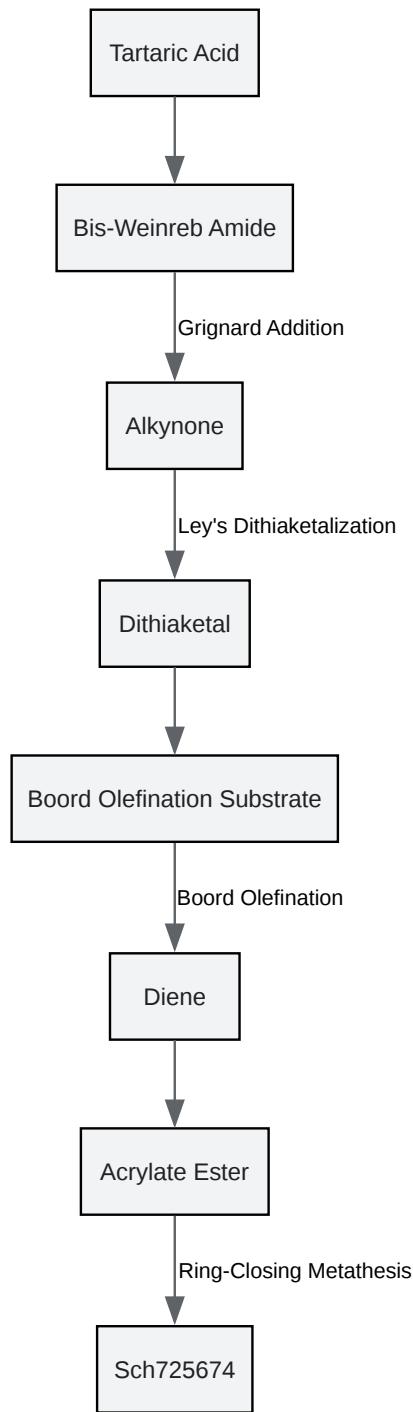
The following table summarizes the key quantitative data for the different synthesis routes to **Sch725674**, allowing for a direct comparison of their overall efficiency.

Synthetic Route	Starting Material	Longest Linear Sequence (Steps)	Overall Yield (%)	Key Features
Route A: Tartaric Acid Approach	Tartaric Acid	12	2.6	Enantiospecific, Ley's dithiaketalization, Boord olefination, Ring-closing metathesis. [1]
Route B: Dithiane Alkylation Approach	Commercially available chiral building blocks	13	Not explicitly stated in abstract	Enantioselective, Step-wise dithiane alkylation, Cross metathesis, Yamaguchi macrolactonization. [2] [3]
Route C: Convergent Approach	(R)-1,2-epoxyheptane	Not explicitly stated in abstract	6.6	Convergent, Jacobsen hydrolytic kinetic resolution, Yamaguchi–Hirao alkynylation, Ring-closing metathesis. [4]
Route D: Pot-Economical Approach	Phosphate (S,S)-triene	7 "pots"	Not explicitly stated in abstract	Asymmetric, Utilizes one-pot sequential transformations to minimize purifications. [5]

Visualizing the Synthetic Pathways

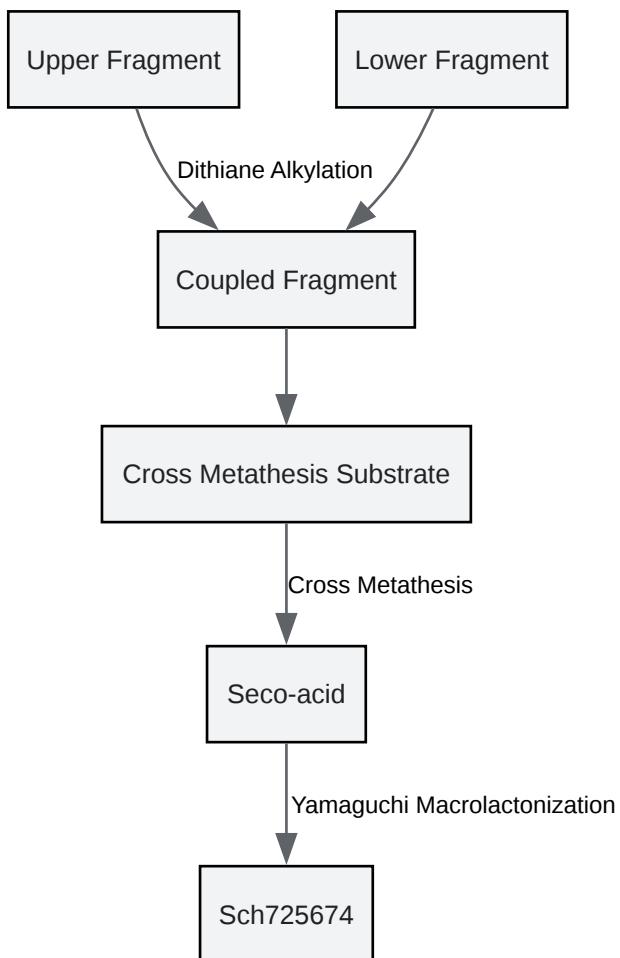
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy, highlighting the key bond formations and strategic disconnections.

Route A: Tartaric Acid Approach

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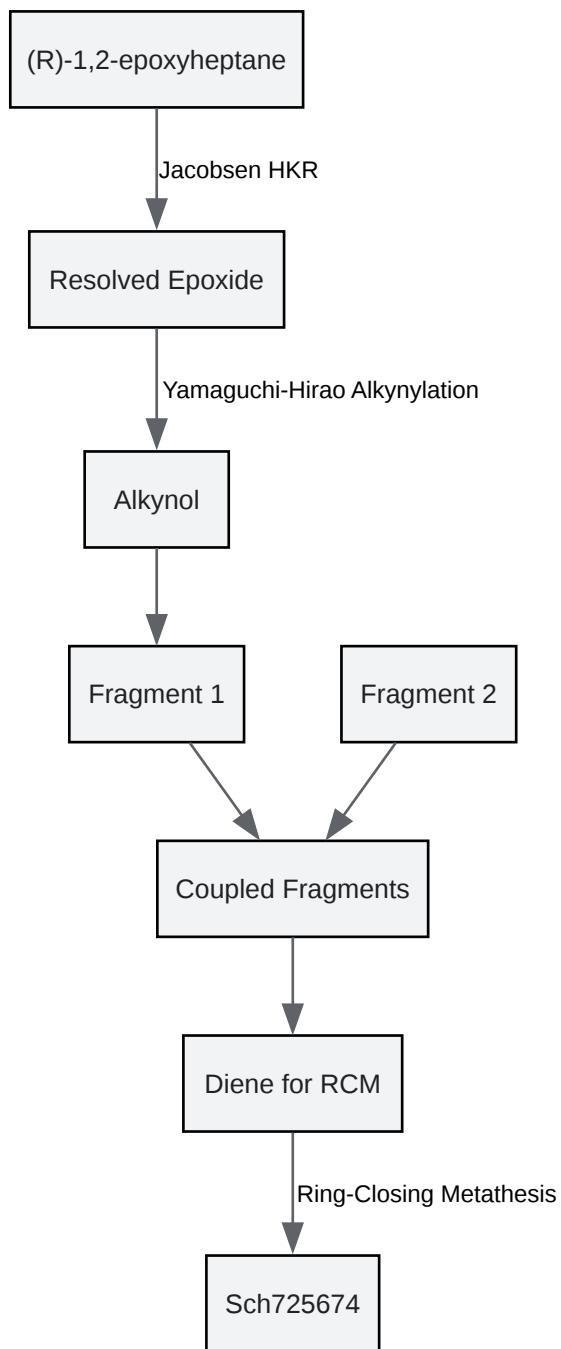
Caption: Synthetic workflow for Route A, starting from tartaric acid.

Route B: Dithiane Alkylation Approach

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Caption: Convergent strategy of Route B using dithiane alkylation.

Route C: Convergent Approach

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Caption: Convergent synthesis of **Sch725674** outlined in Route C.

Detailed Experimental Protocols

The following sections provide a generalized overview of the key experimental protocols employed in the synthesis of **Sch725674**. These are intended to be illustrative of the methodologies and should be supplemented with the detailed procedures found in the primary literature.

Key Experiment 1: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and widely used method for the formation of cyclic olefins, and it is a key macrocyclization step in both Route A and Route C for the synthesis of **Sch725674**.

General Procedure: To a solution of the acyclic diene precursor in a suitable solvent (e.g., degassed dichloromethane or toluene) at a concentration typically ranging from 0.1 to 10 mM, is added a solution of a ruthenium-based catalyst (e.g., Grubbs' first or second-generation catalyst, Hoveyda-Grubbs catalysts) in the same solvent. The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, under an inert atmosphere (e.g., argon or nitrogen), for a period of 1 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, often by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired macrolactone.

Key Experiment 2: Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a highly effective method for the formation of large-ring lactones from the corresponding seco-acids, and it is the key cyclization step in Route B.[\[6\]](#)[\[7\]](#) [\[8\]](#)[\[9\]](#)

General Procedure: To a solution of the hydroxy acid (seco-acid) in a non-polar solvent such as toluene, is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride at room temperature under an inert atmosphere. The resulting mixture is stirred for several hours to form the mixed anhydride. In a separate flask, a solution of 4-dimethylaminopyridine (DMAP) in the same solvent is prepared. The solution of the mixed anhydride is then added slowly via syringe pump to the refluxing solution of DMAP over an extended period (typically several hours) to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular

polymerization. After the addition is complete, the reaction mixture is stirred at reflux for an additional period. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed successively with aqueous acid, aqueous base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude macrolactone is then purified by column chromatography.

Key Experiment 3: Dithiane Alkylation

The use of dithiane chemistry, as highlighted in Route B, provides a robust method for carbon-carbon bond formation through the umpolung of a carbonyl group.

General Procedure: A solution of the dithiane-protected aldehyde in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C to -20 °C) under an inert atmosphere. A strong base, such as n-butyllithium, is then added dropwise to deprotonate the acidic proton of the dithiane, generating the corresponding lithiated dithiane anion. After stirring for a period to ensure complete formation of the anion, a solution of an electrophile (e.g., an alkyl halide or epoxide) in THF is added. The reaction mixture is stirred at low temperature for several hours before being allowed to warm to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated in vacuo. The crude product is purified by column chromatography to yield the alkylated dithiane derivative.

Conclusion

The total synthesis of **Sch725674** has been successfully achieved through multiple, distinct synthetic strategies. The choice of a particular route will depend on the specific goals of the research program. The tartaric acid-based approach (Route A) offers an enantiospecific pathway from a readily available chiral pool starting material. The dithiane alkylation strategy (Route B) provides a convergent approach, which can be advantageous for the synthesis of analogues by modifying the constituent fragments. The convergent synthesis from (R)-1,2-epoxyheptane (Route C) boasts a high overall yield, making it an attractive option for producing larger quantities of the natural product. Finally, the pot-economical approach (Route D) prioritizes operational simplicity and efficiency by minimizing intermediate purifications, which

could be highly beneficial for rapid library synthesis. Each of these routes showcases the power and versatility of modern organic synthesis in addressing complex molecular targets.

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